Butyl diselenide

Description

Historical Context of Organoselenium Compounds and Diorganyl Diselenides

The history of organoselenium chemistry can be traced back to 1836 with the synthesis of diethyl selenide (B1212193) by Löwig researchgate.netrsc.org. However, the field experienced a period of slow advancement until the discovery of the selenoxide elimination reaction in the early 1970s by Sharpless and Reich researchgate.netrsc.org. This breakthrough, along with the subsequent discovery of selenium's role in vital enzymes, revitalized interest in organoselenium compounds tandfonline.comresearchgate.net. Diorganyl diselenides, characterized by the R-Se-Se-R linkage, have emerged as particularly important due to their stability, ease of preparation, and utility as precursors for various reactive selenium species researchgate.netmdpi.comwikipedia.org. They serve as valuable starting materials in organic synthesis, enabling a wide array of transformations mdpi.com.

Significance of Organoselenium Chemistry in Contemporary Research

Organoselenium chemistry plays a crucial role in contemporary research, extending far beyond its initial focus on antioxidant properties tandfonline.com. Modern investigations highlight the versatility of organoselenium compounds as reagents, catalysts, and building blocks in organic synthesis, facilitating reactions such as selenocyclizations, oxyselenenylations, and selenoxide eliminations researchgate.netresearchgate.net. Furthermore, the biological activities of organoselenium derivatives have been extensively explored, revealing potential applications in areas like anticancer therapies, antimicrobial treatments, and anti-inflammatory agents tandfonline.comontosight.ainih.govresearchgate.net. The ability of organoselenium compounds to mimic the activity of glutathione (B108866) peroxidase (GPx) has also been a significant area of study, positioning them as potential therapeutic agents for various diseases tandfonline.commdpi.comsciforum.net. The development of more environmentally sustainable synthetic methodologies, including catalytic processes and the use of alternative energy sources, further underscores the dynamic nature of this field nih.gov.

Classification and Structural Features of Organoselenium Compounds

Organoselenium compounds are classified based on the functional group containing selenium. Key categories include:

Selenols (R-SeH): The selenium analogues of alcohols and thiols, generally unstable and possessing an unpleasant odor wikipedia.org.

Selenides (R-Se-R): Also known as selenoethers, these are the selenium equivalents of ethers and sulfides and are often used as catalysts in organic synthesis ontosight.aiwikipedia.org.

Diselenides (R-Se-Se-R): Characterized by a selenium-selenium single bond, these compounds are the selenium analogues of peroxides and disulfides nih.govwikipedia.org. They are often stable, shelf-stable precursors to more reactive organoselenium reagents researchgate.netmdpi.comwikipedia.org.

Selenoxides (R-Se(=O)-R): The selenium analogues of sulfoxides, known for their instability in the presence of β-protons, a property exploited in organic reactions wikipedia.org.

Selenones (R-Se(=O)₂-R): Analogues of sulfones.

Selenenic acids (R-Se-OH): Intermediates in the oxidation of selenols.

Seleninic acids (R-Se(=O)-OH): Analogues of sulfinic acids.

Selenocyanates (R-Se-CN): Compounds containing a selenium-carbon bond and a cyano group.

Selenenyl halides (R-Se-X, where X = Cl, Br): Prepared by the halogenation of diselenides.

The properties of these compounds are dictated by the selenium-containing functional group and the attached organic moiety ontosight.ai. The C-Se bond is weaker and longer than the C-S bond, contributing to the distinct reactivity of organoselenium compounds wikipedia.org.

Dibutyl Diselenide: Properties and Applications

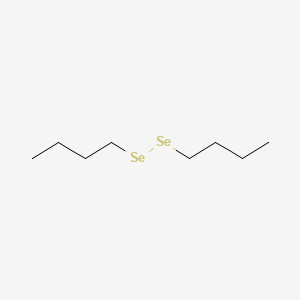

Dithis compound (C₈H₁₈Se₂) is a specific example of a diorganyl diselenide with the molecular formula C₈H₁₈Se₂ and a molecular weight of approximately 272.15 g/mol nih.gov. It has a calculated boiling point of 274.148 °C and a flash point of 119.601 °C . Dithis compound has been noted for its prooxidant effects at low concentrations nih.govnih.gov. In research, it has been employed as a selenium source in various synthetic transformations, including the synthesis of selenophenes and related heterocycles mdpi.commdpi.comrsc.orgnih.gov. For instance, it has been used in transition-metal-free procedures for the synthesis of 3,4-bis(butylselanyl)selenophenes and 3-(butylselanyl)-4-alkoxyselenophenes, often demonstrating superior performance compared to diphenyl diselenide in terms of yield mdpi.commdpi.comnih.gov. Furthermore, studies have indicated that dithis compound-capped gold nanoparticles exhibit enhanced stability towards oxidation by molecular oxygen compared to their disulfide and ditelluride counterparts, suggesting its potential in material science applications rsc.orgrsc.org.

Properties

IUPAC Name |

1-(butyldiselanyl)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Se2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWXFTYBPFRIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Se][Se]CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Se2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174242 | |

| Record name | Butyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20333-40-8 | |

| Record name | Dibutyl diselenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20333-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Butyl Diselenide Reactivity

Role as Precursors to Reactive Selenium Species

Selenenyl Halides (R-SeX)

Nucleophilic Organoselenium Species (RSe-)

Butyl diselenide can serve as a source of the butylselenolate anion (BuSe⁻), a potent nucleophile. This species is typically generated through the reductive cleavage of the Se-Se bond. For instance, reactions involving reducing agents or certain catalytic systems can lead to the formation of BuSe⁻ researchgate.netresearchgate.netchim.it. The butylselenolate anion is known for its participation in nucleophilic substitution (SN2) reactions, where it can displace leaving groups from alkyl halides or tosylates, forming butylselenoethers mdpi.com. It also readily adds to electrophilic centers, such as carbonyl groups or activated alkynes acs.orgscribd.com. The enhanced nucleophilicity of selenolates compared to their sulfur or oxygen counterparts makes them valuable in various synthetic strategies conicet.gov.ar.

Organoselenyl Radicals (RSe•)

The Se-Se bond in this compound is susceptible to homolytic cleavage, particularly under thermal or photochemical activation, generating butylselenyl radicals (BuSe•) mdpi.comrsc.orgconicet.gov.ar. These radicals are key intermediates in radical-mediated reactions. They can initiate chain reactions, participate in atom transfer processes, or add to unsaturated systems like alkenes and alkynes researchgate.net. The generation of BuSe• radicals is often a crucial first step in photocatalytic or radical-initiated cyclization and functionalization reactions rsc.orgconicet.gov.ar.

Detailed Mechanistic Cycles in Catalytic Transformations

This compound is frequently employed as a catalyst, co-catalyst, or selenium source in a wide array of catalytic transformations, often involving transition metals, oxidants, or light.

Transition Metal-Mediated Reactions

Transition metals, such as iron and copper, are frequently used to mediate reactions involving this compound. In iron-catalyzed reactions, dithis compound can undergo heterolytic cleavage of the Se-Se bond, generating electrophilic selenium species (e.g., BuSe⁺) and butylselenolate anions (BuSe⁻) uni-regensburg.deresearchgate.netnih.gov. These electrophilic species can then coordinate with alkynes or other unsaturated substrates, initiating cyclization pathways. For example, iron(III) chloride can activate dithis compound for the cyclization of 1,3-diynes, leading to the formation of selenophene-fused heterocycles uni-regensburg.deresearchgate.net. The proposed mechanism often involves the formation of a seleniranium intermediate followed by intramolecular nucleophilic attack uni-regensburg.deresearchgate.net. Dithis compound has also been employed in copper-catalyzed reactions, such as the synthesis of bis- and tris-selanyl alkenes from alkynyl carboxylic acids, where it acts as a selenium source.

Table 3.3.1.1: Representative Iron-Catalyzed Cyclization of 1,3-Diynes with Dithis compound

| Substrate Type | Reagent System | Conditions | Product Class | Typical Yield | Citation |

| 1,3-Diynes | Dithis compound, FeCl₃ | DCM, RT, Ar atmosphere | Selenophene-fused heterocycles | 55-70% | uni-regensburg.deresearchgate.net |

| Propargyl Aryl Ethers | Dithis compound, FeCl₃ | One-pot protocol | Chromene-fused selenophenes | Moderate-Good | researchgate.net |

| Propargyl Anilines | Dithis compound, FeCl₃ | One-pot protocol | Selenophene-fused tetrahydroquinolines | Moderate-Good | researchgate.net |

Oxone-Promoted Reactions

Oxone® (potassium peroxymonosulfate) is a versatile and environmentally friendly oxidant that effectively activates organic diselenides, including dithis compound, for various transformations. Oxone® promotes the oxidative cleavage of the Se-Se bond, generating electrophilic selenium species that can initiate cyclization reactions. For instance, in the synthesis of selenophenes, dithis compound reacts with Oxone® to form electrophilic selenium species, which then undergo 5-endo-dig electrophilic cyclization with 1,3-diynes, leading to 3,4-bis(butylselanyl)selenophenes or 4-alkoxyselenophenes. Dithis compound has also been utilized in Oxone®-promoted reactions for the synthesis of benzo[b]chalcogenophenes via electrophilic cyclization of 2-alkynylaryl esters. The mechanism typically involves the formation of electrophilic selenium species from dithis compound by Oxone®, followed by addition to the unsaturated substrate and subsequent cyclization.

Table 3.3.2.1: Oxone®-Promoted Synthesis of Selenophenes Using Dithis compound

| Substrate Type | Reagent System | Solvent | Conditions | Product Class | Typical Yield | Citation |

| 1,3-Diynes | Dithis compound (2 equiv.), Oxone® | MeCN | 80 °C, hours | 3,4-Bis(butylselanyl)selenophenes | Moderate-Good | |

| 1,3-Diynes | Dithis compound (1.5 equiv.), Oxone®, Alcohol | Alcohol | Ultrasound, RT | 4-Alkoxyselenophenes | Excellent | mdpi.com |

| 2-Alkynylaryl esters | Dithis compound, Oxone® | Ethanol (B145695) | Ultrasound | 4-Selanyl-1H-isochromen-1-ones | Excellent | mdpi.com |

Photochemical Activation Mechanisms

This compound can be activated by light, typically UV or visible light, to generate reactive selenium radicals mdpi.comrsc.orgconicet.gov.ar. The Se-Se bond undergoes homolytic cleavage upon irradiation, forming butylselenyl radicals (BuSe•) conicet.gov.ar. These radicals can then initiate various photochemical transformations, such as radical cyclizations, additions to unsaturated bonds, or polymerization reactions rsc.orgconicet.gov.ar. For example, visible-light irradiation in the presence of a photocatalyst can cleave the Se-Se bond of diselenides, generating radicals that add to enamines or other substrates, leading to functionalized products rsc.org. The photolysis of the Se-Se bond is a well-established pathway for generating reactive selenium species in situ for synthetic applications.

Table 3.3.3.1: Photochemical Reactions Involving Dithis compound

| Reaction Type | Reagent System | Conditions | Product Class | Typical Yield | Citation |

| Radical Cyclization | Dithis compound, Photocatalyst, Light | Visible light, Solvent | Various cyclic organoselenium compounds | Moderate-Good | rsc.org |

| Radical Addition | Dithis compound, Light | UV irradiation | Selenated products | Moderate | |

| Diselenide Metathesis | Dithis compound, Light | Prolonged irradiation | Mono-, di-, polyselenides | Variable | conicet.gov.ar |

Nucleophilic Substitution Mechanisms Involving Selenium

The butylselenolate anion (BuSe⁻), generated from dithis compound, is a strong nucleophile that participates in various substitution reactions. In these mechanisms, the selenolate anion attacks an electrophilic center, displacing a leaving group. This is commonly observed in SN2 reactions where BuSe⁻ reacts with alkyl halides or tosylates to form alkyl butyl selenides mdpi.com. The generation of BuSe⁻ can also be facilitated by transition metal catalysts, as seen in reactions where the metal-ligand complex promotes the heterolytic cleavage of the Se-Se bond uni-regensburg.denih.gov. In some instances, selenium itself can act as a leaving group in nucleophilic substitution reactions, facilitating the transformation of substrates.

Table 3.3.4.1: Nucleophilic Substitution Reactions Mediated by Butylselenolate

| Reactant Type | Nucleophile Source | Electrophile | Conditions | Product Class | Typical Yield | Citation |

| Alkyl Halides | Dithis compound | R-X | Base, Solvent | Alkyl Butyl Selenides | Moderate-Good | mdpi.com |

| Alkyl Tosylates | Dithis compound | R-OTs | Base, Solvent | Alkyl Butyl Selenides | Moderate-Good | mdpi.com |

| Activated Alkynes | Dithis compound | R-C≡C-R' | Catalyst (e.g., Fe, Cu), Oxidant (e.g., Oxone) | Selenylated Alkenes | Moderate-Good |

Compound List

this compound (Dithis compound)

Butylselenolate anion (BuSe⁻)

Butylselenyl radical (BuSe•)

Diphenyl diselenide

Dibenzyl diselenide

Chromone

1,3-Diynes

Alkyl halides

Alkyl tosylates

Oxone® (Potassium peroxymonosulfate)

Iron(III) chloride (FeCl₃)

Advanced Spectroscopic and Computational Analysis of Butyl Diselenide

Elucidation of Molecular Structure through Spectroscopy

The precise determination of molecular structure and functional groups in butyl diselenide relies heavily on spectroscopic analyses. These techniques provide detailed information about the atomic connectivity, electronic environment, and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural determination, offering insights into the local magnetic environment of atomic nuclei. For this compound, 1H, 13C, and particularly 77Se NMR are indispensable.

Selenium has six naturally occurring isotopes, with 77Se being the only NMR-active isotope with a spin of ½ rsc.orgkiku.dk. 77Se NMR is highly sensitive to the chemical state, oxidation state, stereochemistry, and local environment of the selenium atom, exhibiting a broad chemical shift range of approximately 3000 ppm rsc.orgkiku.dkresearchgate.net. This sensitivity makes it a powerful tool for studying organoselenium compounds kiku.dkhuji.ac.il. Selenium also exhibits coupling with other nuclei, such as protons and carbon atoms, providing further structural information kiku.dkhuji.ac.il.

Proton NMR (1H NMR) spectroscopy provides information about the hydrogen atoms in this compound. The characteristic signals and their chemical shifts, multiplicities, and coupling constants help confirm the presence and arrangement of the butyl groups. For di-n-butyl diselenide, the 1H NMR spectrum typically shows distinct signals corresponding to the different proton environments within the butyl chains.

Table 1: 1H NMR Data for Di-n-butyl Diselenide

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Number of Protons | Assignment | Source |

| 2.57 | t | 7.5 Hz | 4H | SeCH₂ | ajrconline.org |

| 1.68-1.60 | m | - | 4H | CH₂CH₂ | ajrconline.org |

| 1.45-1.38 | m | - | 4H | CH₂CH₃ | ajrconline.org |

| 0.93 | t | 7.4 Hz | 6H | CH₃ | ajrconline.org |

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon backbone of this compound. The chemical shifts of the carbon atoms, particularly those directly bonded to selenium (C-Se), are sensitive to the electronic environment. Coupling between 77Se and 13C nuclei (e.g., ¹J(⁷⁷Se–¹³C) and ²J(⁷⁷Se–¹³C)) can also be observed, providing additional structural confirmation rsc.orgkiku.dkhuji.ac.il. For organoselenium compounds, ¹J(⁷⁷Se–¹³C) coupling constants typically range from 45 to 90 Hz, while ²J(⁷⁷Se–¹³C) couplings in dialkyldiselenides are generally in the range of 4 to 15 Hz rsc.org.

77Se NMR is particularly valuable for organoselenium compounds. Diselenides generally resonate in the chemical shift range of 230–360 ppm, relative to an external standard like diphenyl diselenide (δ = 463 ppm) researchgate.net. For instance, related compounds like Se₂(CN)₂ have shown 77Se NMR signals around 261 ppm mdpi.com. The presence of the Se-Se bond in this compound contributes to its characteristic 77Se chemical shift.

Table 2: Characteristic 77Se NMR Chemical Shifts for Diselenides

| Compound Type | Chemical Shift Range (ppm) | Notes | Source |

| Diselenides (general) | 230–360 | Sensitive to electronic environment and stereochemistry. | researchgate.net |

| Dibutyl γ,γ'-diselenodibutyrate | ~302 | Example of an alkyl diselenide derivative. | |

| Se₂(CN)₂ | ~261 | Example of a diselenide with cyano groups. | mdpi.com |

Table 3: Characteristic NMR Coupling Constants in Organoselenium Compounds

| Coupling Type | Range (Hz) | Notes | Source |

| ¹J(⁷⁷Se–¹³C) | 45–90 | One-bond coupling between 77Se and 13C. | rsc.orgkiku.dk |

| ²J(⁷⁷Se–¹³C) | 4–15 | Two-bond coupling, observed in dialkyldiselenides. | rsc.org |

| ¹J(⁷⁷Se–¹H) | ~60 | One-bond coupling between 77Se and ¹H. | rsc.orgkiku.dk |

| Se–Se (homonuclear) | 10–100 | Three-bond selenium-selenium coupling, dependent on stereochemistry. | huji.ac.il |

13C NMR Studies

Infrared (IR) Spectroscopy

Table 4: IR Data for Di-n-butyl Diselenide

| Wavenumber (ν, cm⁻¹) | Assignment | Source |

| 2958, 2928, 2870 | C-H stretching (alkyl) | ajrconline.org |

| 1460 | C-H bending (CH₂) | ajrconline.org |

| 1376 | C-H bending (CH₃) | ajrconline.org |

| 1256, 1193 | C-H bending/rocking (CH₂/CH₃) | ajrconline.org |

| 736 | C-H bending (CH₂ wagging/rocking) | ajrconline.org |

The presence of these characteristic alkyl absorptions supports the identification of the butyl groups within the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns. Selenium has a unique isotopic distribution, with six naturally occurring isotopes: ⁷⁴Se (0.87%), ⁷⁶Se (9.02%), ⁷⁷Se (7.58%), ⁷⁸Se (23.52%), ⁸⁰Se (49.82%), and ⁸²Se (9.19%) rsc.org. This distribution results in characteristic isotopic patterns in the mass spectra of selenium-containing compounds, which are highly diagnostic for their identification rsc.org.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of volatile organoselenium compounds like this compound nih.govsemanticscholar.org. The molecular ion peak (M⁺) and fragment ions corresponding to the cleavage of C-Se or Se-Se bonds provide structural evidence. For instance, the presence of a molecular ion cluster with a pattern reflecting the natural abundance of selenium isotopes confirms the selenium content and molecular formula. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for unambiguous determination of the elemental composition semanticscholar.orgrsc.org.

Compound Names Listed

this compound (referring to Dithis compound / Di-n-butyl Diselenide)

Diphenyl Diselenide (used as NMR standard)

Dimethyl Diselenide (mentioned for comparison/MS data)

Dibutyl γ,γ'-diselenodibutyrate (related diselenide derivative)

Se₂(CN)₂ (related diselenide)

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) CalculationsDensity Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, bonding, and properties of molecules. DFT calculations, often employing hybrid functionals like B3LYP, are widely used to complement experimental findings and provide deeper insights into the behavior of organoselenium compounds like butyl diselenideacs.orgnih.govacs.orgnih.govnih.govdoi.orgthno.orgresearchgate.net. These calculations can predict molecular geometries, vibrational frequencies, electronic transitions, and various energetic parameters.

Conformational Analysis and Dihedral Angles

Understanding the conformational landscape of this compound is crucial for predicting its physical properties and chemical behavior. Conformational analysis typically involves identifying the lowest energy arrangements of atoms in a molecule, often dictated by dihedral angles around rotatable bonds. For diselenides, the dihedral angle around the Se-Se bond is a key parameter.

Studies on related compounds, such as bis(organothiophosphoryl) diselenides, indicate that these molecules can adopt conformations with P-Se-Se-P torsional angles of approximately 180° (antiperiplanar), contrasting with the 80-85° torsional angles observed in unstrained C-S-S-C systems acs.org. This suggests that steric and electronic factors in diselenides can lead to different preferred conformations compared to their sulfur analogs.

Computational studies on other organoselenium compounds, like bis(2-methylbutyl)chalcogenides, have explored various dihedral angles (ϕ₁, ϕ₂, ϕ₃) to determine the most stable molecular conformations mdpi.com. For instance, specific combinations of these angles, such as (57.9°, -174.6°, 66.8°), were found to represent the most stable conformation for a related sulfide, with minor variations in dihedral angles leading to different, yet stable, conformers mdpi.com. The tert-butyl group in this compound, similar to the tert-butyl substituents in other studies, can influence these conformational preferences due to its steric bulk acs.orgnih.govacs.org. For example, studies on sterically hindered diselenides have shown that bulky substituents can force an increase in the C-Se-Se-C dihedral angle, potentially leading to bathochromic shifts in UV-visible spectra acs.org.

The analysis of dihedral angles is often performed using potential energy scans where specific bonds are rotated incrementally to map the energy landscape and identify minima corresponding to stable conformers acs.orgnih.gov. These studies often compare results from different computational methods and basis sets to ensure the accuracy of the predicted geometries and energies acs.orgnih.gov.

Charge Density and Electron Distribution Studies

Charge density and electron distribution studies provide detailed information about how electrons are distributed within a molecule, influencing its polarity, reactivity, and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are commonly employed for these analyses.

For related diselenide systems, such as peri-diselenolo-substituted 1,8-naphthalimides, charge distribution calculations have shown that positive charge is predominantly localized on the selenium atoms (around 50%), with some charge density also found on specific carbon atoms in the naphthalene (B1677914) moiety. Conversely, other carbons in the naphthalene unit gain electron density, leading to enhanced charge polarization within the molecule rsc.org. These findings highlight the significant role of selenium atoms in influencing the electronic structure and charge distribution.

Studies on bis(organothiophosphoryl) diselenides suggest that parameters like the anisotropy (Δδ) and asymmetry (η) of the 77Se NMR chemical shift tensor can reflect the distortion of the selenium atom's environment and the asymmetry of the electron density distribution around it acs.org. The values of these parameters can be correlated with bond lengths, bond angles, and the presence of lone pairs, providing insights into the local electronic environment of selenium acs.org.

The distribution of electron density is also critical for understanding reaction mechanisms. For instance, in nucleophilic substitution reactions (SN2), the interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO) is key. Electron-richer regions, often associated with higher electron density, can act as nucleophilic centers nih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their stability, conformational changes, and interactions with their environment. These simulations track the trajectories of atoms and molecules based on classical mechanics and force fields.

MD simulations have been widely used in pharmaceutical research to understand drug delivery mechanisms, including nanoparticle-membrane interactions and drug release kinetics dntb.gov.ua. In materials science, MD simulations are employed to investigate temperature dependence, self-healing mechanisms, and the role of specific bonds, such as disulfide or diselenide linkages, in material properties researchgate.netacs.org. For example, MD simulations have been used to assess the self-healing properties of materials containing disulfide and diselenide bonds, suggesting that diselenide-based materials might offer enhanced efficiency due to lower reaction barriers for bond exchange acs.org.

While specific MD simulations for this compound are not detailed in the provided snippets, the general application of MD to diselenide systems indicates its utility in exploring phenomena such as thermal dissociation and photodissociation, which can lead to radical formation relevant in self-healing processes acs.org. The simulations can also help elucidate the physical origins of mechanical behavior by describing the movement and interactions of molecular segments researchgate.net.

Theoretical Modeling of Reaction Barriers and Pathways

Theoretical modeling, often employing DFT, is essential for understanding the energetics and mechanisms of chemical reactions. This involves calculating activation energies (barriers) and reaction pathways, which describe the sequence of molecular transformations.

For selenium-containing compounds, theoretical studies have investigated reaction mechanisms such as the oxidation of organoselenides and diselenides by hydrogen peroxide mdpi.com. These studies often model the reaction as an SN2-type process, involving the formation of reactant complexes (RC), transition states (TS), and product complexes (PC) mdpi.comusp.br. The energy profiles can be single-well, double-well, or triple-well, depending on the specific reactants and reaction environment mdpi.com. For instance, the oxidation of diphenyl diselenide by H₂O₂ has been computationally studied, revealing reaction barriers and energies for the formation of selenoxides and other oxidized products mdpi.com.

The activation strain model (ASM) is a theoretical framework used to analyze activation barriers by decomposing them into strain energy (energy required to distort reactants) and interaction energy (energy of attraction or repulsion between distorted reactants) nih.gov. This model has been applied to understand how factors like nucleophile strength, leaving group ability, and substituents influence reaction pathways, such as SN2 reactions nih.govusp.br. For example, the steric bulk of substituents around a central atom can increase reaction barriers by destabilizing the transition state nih.gov.

Studies on diselenide exchange reactions, relevant to self-healing materials, have also focused on theoretical modeling of reaction barriers. It has been found that diselenide bonds generally have lower energetic barriers for exchange compared to disulfide bonds, making them potentially more efficient for dynamic covalent chemistry applications acs.org.

Compound List:

Applications of Butyl Diselenide in Advanced Organic Synthesis and Materials Science

Butyl diselenide, a compound containing a selenium-selenium bond, has emerged as a valuable reagent and catalyst in various organic transformations. Its unique electronic and structural properties allow it to participate in catalytic cycles, facilitating reactions that are crucial for the synthesis of complex organic molecules and advanced materials. The focus here is on its roles in oxidation and cyclization reactions.

Catalysis and Organocatalysis

Diselenides, including this compound and its derivatives, are recognized for their ability to act as precatalysts in oxidation reactions. They often undergo in situ activation to form more reactive selenium species, such as seleninic anhydrides or seleninic acids, which are the actual catalytic agents.

Selective Oxidation of Alcohols

This compound and related diaryl diselenides have been employed as catalysts for the selective oxidation of alcohols to their corresponding aldehydes and ketones. These reactions typically utilize hydroperoxides, such as tert-butyl hydroperoxide (TBHP), as the terminal oxidant.

Research has shown that diaryl diselenides, when used in catalytic amounts (often less than 1 mol%), can efficiently catalyze the oxidation of activated alcohols, including benzylic and primary allylic alcohols, to carbonyl compounds with high selectivity researchgate.netacs.orgnih.govoup.com. The mechanism often involves the in situ formation of benzeneseleninic anhydride (B1165640) (BSA) from the diselenide and the hydroperoxide, which then acts as the active oxidant acs.orgnih.govresearchgate.net.

Table 1: Selective Oxidation of Alcohols Catalyzed by Diselenides

| Substrate | Catalyst/Loading | Oxidant | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Benzyl alcohol | Ph₂Se₂ (<1%) | TBHP | Benzaldehyde | High | acs.orgnih.gov |

| Cinnamyl alcohol | Ph₂Se₂ (<1%) | TBHP | Cinnamaldehyde | High | acs.org |

| Secondary alcohols | Diaryl diselenide | TBHP | Ketones | High | researchgate.netoup.com |

| Activated alcohols | Diaryl diselenide | TBHP | Carbonyls | High | researchgate.netacs.orgnih.govoup.comresearchgate.net |

| Primary allylic alcohols | Diaryl diselenide | TBHP | Aldehydes | High | researchgate.net |

Role in Hydroperoxide-Mediated Oxidations

The role of diselenides in hydroperoxide-mediated oxidations extends beyond simple alcohol oxidation. They are known precatalysts that activate hydroperoxides to generate reactive selenium species capable of mediating various oxidative transformations. For instance, diselenides have been utilized in the oxidative dealkylation of hydroquinone (B1673460) ethers to form 1,4-quinones using tert-butyl hydroperoxide tandfonline.com.

Furthermore, diselenides can participate in the synthesis of phosphoroselenoates through the oxidative coupling of diselenides with phosphites, utilizing tert-butyl hydroperoxide (TBHP) as the oxidant. This method offers mild reaction conditions, a broad substrate scope, and excellent yields, operating without the need for transition metals or bases sioc-journal.cn.

Research has also indicated that diselenides can act as catalysts in the oxidation of various organic compounds using hydroperoxides. For example, they have been used in the Baeyer–Villiger oxidation of α,β-unsaturated ketones to vinyl esters using hydrogen peroxide and dibenzyl diselenide beilstein-journals.org.

Cyclization Reactions

Diselenides, including this compound, are also instrumental in promoting various cyclization reactions, often through electrophilic or radical pathways. These reactions are vital for constructing cyclic organic frameworks.

Electrophilic Cyclization of Alkynes and Diynes

Selenium compounds, in general, are known to catalyze the electrophilic cyclization of alkynes and diynes, leading to the formation of various selenium-containing heterocycles or functionalized cyclic products. While specific examples solely featuring this compound in this context are less detailed in the provided snippets, the broader class of diselenides is recognized for this capability. The electrophilic activation of the alkyne or diyne by a selenium species initiates the cyclization cascade sioc-journal.cnnih.govajrconline.orgresearchgate.net.

Radical Cyclization Pathways

Diselenides can also engage in radical-mediated processes. For example, they can be involved in reactions where selenium species act as mediators or initiators for radical cyclizations. The literature suggests that diselenides can be involved in the generation of radicals or act as radical acceptors/donors in certain transformations, although specific mechanistic details and examples involving this compound in radical cyclizations are not extensively detailed in the provided search results.

Bifunctionalization of Alkenes/Alkynes

Material Science Applications

Self-Healing Materials

The dynamic nature of diselenide bonds (Se–Se) makes them attractive components for creating self-healing materials. These bonds can undergo reversible exchange reactions, allowing materials to repair themselves after damage. Research indicates that diselenide-based materials often exhibit superior self-healing properties compared to their disulfide counterparts, attributed to the lower bond energy of the Se–Se bond (approximately 172 kJ/mol) compared to the S–S bond (approximately 240 kJ/mol) mdpi.com. This lower energy barrier facilitates faster bond exchange and healing kinetics.

Studies have explored the incorporation of aromatic diselenides into polyurethane networks, demonstrating faster self-healing efficiencies and improved reprocessability at lower temperatures (around 100 °C) compared to disulfide-based materials researchgate.net. Furthermore, diselenide bonds have been integrated into epoxy resins as dynamic covalent bonds (DCBs) to enhance self-healing capabilities. While disulfide-linked networks generally show higher glass transition temperatures and mechanical strength, diselenide-linked networks exhibit lower activation energies, suggesting greater dynamic behavior, and notably, higher healing efficiencies nih.gov. The potential for diselenide bonds to absorb visible light also contributes to their utility, as selenyl radicals can be formed via both thermal and photodissociation pathways, promoting self-healing acs.org.

Polymer Chemistry

In polymer chemistry, this compound and related diselenides serve as valuable components for creating functional polymers. They can act as photoinitiators, mediators, and dynamic covalent cross-linkers in reversible-deactivation radical polymerization rsc.org. For instance, 1,2-bis(2,3,5,6-tetrafluoro-4-vinylphenyl)diselane has been used to prepare cross-linked polymers with vinyl monomers like styrene (B11656) and acrylates. These polymers exhibit degradable cross-links and can be further functionalized, for example, by converting terminal seleno groups to carbon-carbon double bonds after reaction with tri-n-butyltin hydride and subsequent oxidation rsc.org.

The incorporation of diselenide moieties into polymer main chains has led to elastomers with dual functionality, acting as mechanophores that can report on stress and undergo self-strengthening chinesechemsoc.org. Mechanical activation, such as compression, can trigger the cleavage of the Se–Se bond, generating seleno radicals that initiate in situ radical transfer and cross-linking reactions. This process can lead to materials with turn-on mechano-fluorescence and increased moduli, offering a new paradigm for designing stress-responsive materials chinesechemsoc.org.

Role as Reagents in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the Se–Se bond, which can be cleaved under various conditions to generate reactive selenium species. Its applications span the synthesis of complex organic molecules and heterocycles.

Precursors for Other Organoselenium Compounds

This compound serves as a crucial precursor for synthesizing a wide array of other organoselenium compounds. The oxidative cleavage of its Se–Se bond, often mediated by oxidants like Oxone® or through metal catalysis, generates electrophilic selenium species that can react with unsaturated compounds. For example, dithis compound, in conjunction with Oxone®, has been employed in the synthesis of selenophene (B38918) derivatives through the electrophilic cyclization of 1,3-diynes mdpi.commdpi.comrsc.orgresearchgate.net. These reactions typically involve the in situ generation of electrophilic organoselenium species from dithis compound, which then participate in cyclization reactions to form new carbon-selenium and carbon-carbon bonds mdpi.commdpi.comrsc.org. Dithis compound has often outperformed diphenyl diselenide in these reactions, yielding products in higher yields mdpi.com.

Furthermore, dithis compound can be used to synthesize selenides. For instance, it has been employed in the capture of organolithium intermediates to form selenides, which are then converted to dichloro or dibromo organoselenanes scielo.br. Organoselenium compounds, in general, are of interest due to their potential pharmacological properties, such as antimicrobial activity and roles in cancer treatment, making this compound a valuable starting material for such investigations rsc.org.

Generation of Transient Reactive Species

The Se–Se bond in this compound is susceptible to homolytic cleavage, a process that can be initiated by light or heat, generating selenium-centered radicals nih.govresearchgate.net. These transient reactive species, such as butylselenyl radicals (BuSe•), are highly reactive and can participate in a variety of radical-mediated transformations.

These radicals can add to unsaturated bonds, such as those in alkynes, initiating cyclization reactions nih.govresearchgate.netrsc.orgnih.gov. For example, visible-light irradiation can cleave the diselenide bond, producing seleno radicals that add to alkynes, followed by intramolecular cyclization to form heterocyclic products nih.govrsc.org. This radical pathway is crucial in many photochemical transformations involving diselenides nih.govresearchgate.net. The generation of these transient species is fundamental to the use of diselenides in radical polymerization and in the construction of complex molecular architectures rsc.orgchinesechemsoc.org.

Comparative Studies with Analogous Chalcogenide Compounds

Relative Stability to Oxidation (Disulfides, Ditellurides)

Butyl diselenide exhibits a notable difference in its stability towards oxidation when compared to analogous disulfides and ditellurides. Ditellurides, such as dibutyl ditelluride, are significantly more susceptible to oxidation under ambient conditions. Studies indicate that approximately 82% of dibutyl ditelluride molecules can oxidize within a single day, forming tellurium-oxygen species like dibutyl-ditelluroxide wikipedia.orgcdnsciencepub.com. This heightened reactivity is attributed to tellurium's lower oxidation potential and weaker carbon-tellurium (C–Te) bond energy compared to selenium and sulfur wikipedia.org.

In contrast, dithis compound demonstrates considerably greater stability. XPS analysis of dithis compound molecules bound to gold nanoparticles suggests they are more resistant to oxidation by atmospheric oxygen under ambient conditions than their ditelluride counterparts cdnsciencepub.comwikipedia.org. Specifically, after one year, no significant oxidation of organoselenium compounds (like dithis compound) was observed in some studies, positioning them as promising candidates for applications requiring enhanced oxidative stability cdnsciencepub.com. Dibutyl disulfide shows intermediate behavior, with around 45% of molecules undergoing oxidation on gold nanoparticle surfaces cdnsciencepub.com.

This trend is further supported by computational studies indicating that the activation barrier for the oxidation of dichalcogenides decreases sequentially from disulfides to diselenides to ditellurides nih.gov. The diselenide bond (Se–Se) is also noted to be more redox-active and possesses a lower bond energy (approximately 172 kJ/mol) than the disulfide bond (S–S, approximately 268 kJ/mol) researchgate.net.

Comparative Reactivity Profiles

The differences in oxidative stability are intrinsically linked to the comparative reactivity profiles of these chalcogenide compounds. Ditellurides, being highly reactive, readily undergo oxidation wikipedia.orgunige.ch. Diselenides, while more stable than ditellurides, are generally more redox-active and exhibit higher reactivity in radical-mediated reactions compared to disulfides researchgate.netresearchgate.net.

For instance, diselenides are recognized as precatalysts in various oxidation reactions, often employed in conjunction with oxidants like hydrogen peroxide maricopa.edu. The reactivity of the Se–Se bond allows for its participation in catalytic cycles, facilitating transformations that might be less efficient or require harsher conditions with disulfides. While specific detailed comparative reactivity profiles for this compound against its analogues in various reaction types are not extensively detailed in the provided literature, the general trend points to increased reactivity and redox activity from disulfides to diselenides to ditellurides.

Mechanistic Differences in Chalcogen-Chalcogen Bond Cleavage

The mechanisms by which the chalcogen-chalcogen bonds in these compounds cleave exhibit distinct characteristics.

While specific comparative mechanistic studies detailing the homolytic versus heterolytic cleavage pathways for this compound versus its disulfide and ditelluride analogues under identical conditions are not explicitly detailed, the inherent differences in bond strengths and electronic properties suggest distinct pathways and intermediate species (radicals vs. ions) are involved.

Structural and Electronic Contrasts (e.g., Bond Energies, Dihedral Angles)

Significant contrasts exist in the structural and electronic properties of diselenides, disulfides, and ditellurides, primarily reflected in their bond energies and conformational preferences.

Bond Energies: The strength of the chalcogen-chalcogen bond is a critical factor influencing stability and reactivity. Generally, the bond energies decrease as one moves down Group 16:

| Bond Type | Bond Energy (kJ/mol) | Source |

|---|---|---|

| S–S | 268 | researchgate.net |

| S–S | 251 | wikipedia.org |

| Se–Se | 172 | researchgate.netmdpi.com |

| Te–Te | 149 | mdpi.com |

| Te–Te | 126 | researchgate.net |

These values clearly illustrate that the Te–Te bond is the weakest, followed by Se–Se, and then S–S, which is the strongest. This trend directly correlates with the observed differences in oxidative stability and reactivity.

Dihedral Angles: Acyclic disulfides and diselenides typically adopt conformations where the C–X–X–C dihedral angle (where X = S or Se) is close to 90°. This conformation is electronically favored, minimizing lone-pair repulsion and maximizing hyperconjugation wikipedia.orgresearchgate.netunige.chwikipedia.org. For example, diphenyl diselenide exhibits a C–Se–Se–C dihedral angle of approximately 82° wikipedia.org. While specific dihedral angle data for butyl diselenide or butyl ditelluride is not readily available in the provided literature, analogous compounds like diethyl disulfide have been studied, revealing complex potential energy surfaces influenced by steric factors anu.edu.aulibretexts.org. The general preference for near-90° dihedral angles is a common feature across these chalcogenide systems, though the precise values can vary with the nature of the organic substituents.

Thermal Stability: Diselenides generally display lower thermal stability compared to their disulfide counterparts researchgate.net. This is consistent with the weaker Se–Se bond energy relative to the S–S bond.

Compound List:

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of dialkyl diselenides, including butyl diselenide, is moving towards more efficient, selective, and environmentally benign methodologies. Traditional methods are often being replaced by innovative routes that offer better yields and milder reaction conditions.

Recent research has explored several promising synthetic strategies. One facile and inexpensive route involves the reaction of bromo amides with lithium diselenide (Li₂Se₂) in tetrahydrofuran (B95107) (THF), which produces good yields of Se-substituted amino acid derivatives. mdpi.com Another approach involves the ring-opening of strained heterocycles like epoxides using bis(trimethylsilyl)selenide [(Me₃Si)₂Se]. mdpi.com By carefully controlling the reaction stoichiometry, this method can selectively yield either β-hydroxy selenides or the corresponding diselenides. mdpi.com

Furthermore, methods are being optimized to selectively produce either dialkyl selenides or dialkyl diselenides. The reduction of elemental selenium with sodium borohydride (B1222165) (NaBH₄) in water generates reactive selenide (B1212193) (Se²⁻) and diselenide (Se₂²⁻) species. mdpi.com Subsequent reaction with an alkyl halide can lead to a mixture of products, but conditions can be tuned to favor the formation of the desired dialkyl diselenide. mdpi.com This highlights a trend towards achieving greater control over product selectivity in selenium chemistry.

| Synthetic Approach | Reagents | Key Features | Reference |

| Amide Substitution | Bromo amides, Li₂Se₂, THF | Facile and inexpensive route for Se-substituted amino acid derivatives. | mdpi.com |

| Epoxide Ring-Opening | Epoxides, (Me₃Si)₂Se, TBAF | Allows for the synthesis of functionalized β-hydroxy diselenides. | mdpi.com |

| Reduction & Alkylation | Se, NaBH₄, H₂O, Alkyl Halide | Conditions can be optimized for selective synthesis of selenides or diselenides. | mdpi.com |

Exploration of New Catalytic Systems

Organoselenium compounds are gaining prominence as catalysts in a variety of organic transformations, often functioning under mild conditions. thieme-connect.com While much of the research has focused on diaryl diselenides, the principles are being extended to dialkyl systems. Diselenides are effective precatalysts, particularly in oxidation reactions where they can be activated by oxidants like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. researchgate.netacs.orgnih.gov

A significant area of exploration is the use of diselenides in mediating oxidative coupling reactions. For instance, a transition-metal-free and base-free method has been developed for the synthesis of phosphoroselenoates through the oxidative coupling of diselenides with phosphites, using TBHP as the oxidant. sioc-journal.cn In many catalytic applications, diaryl diselenides like diphenyl diselenide have shown high efficiency. nih.gov However, studies have also noted that in certain reactions, such as some intramolecular cyclizations, dialkyl diselenides were found to be less effective than their diaryl counterparts, indicating that the catalyst's electronic and steric properties are crucial and need to be tailored to the specific transformation. nih.gov

Future work will likely focus on designing specialized dialkyl diselenide catalysts, potentially incorporating chiral moieties to achieve enantioselectivity or tuning the alkyl chains to enhance solubility and stability in "green" solvents. thieme-connect.commdpi.com

| Catalytic Application | Catalyst System | Reaction Type | Key Finding | Reference |

| Alcohol Oxidation | Aromatic Diselenides / TBHP | Oxidation | Diselenides act as efficient precatalysts for converting alcohols to aldehydes or ketones. | researchgate.net |

| Phosphoroselenoate Synthesis | Diselenides / TBHP | Oxidative Coupling | A metal-free method for coupling diselenides with phosphites. | sioc-journal.cn |

| Intramolecular Amination | Diphenyl diselenide / Electrocatalysis | Csp²–H Amination | Diaryl diselenides are effective, while some dialkyl diselenides are less so in specific cyclizations. | nih.gov |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and properties of organoselenium compounds. researchgate.net These theoretical studies provide deep insights into reaction mechanisms, electronic structures, and bond energies that are often difficult to probe experimentally.

For example, computational simulations have been used to investigate the self-healing properties of materials containing dichalcogenide bonds. These studies revealed that diphenyl diselenide-based materials are highly promising, not simply because of a weaker Se-Se bond, but due to lower reaction barriers for the radical-based repair mechanism. acs.org DFT calculations have also been employed to study the reaction between diselenides and thiols, a process of significant biological relevance. unipd.itrsc.org These models help to rationalize how substituents on the aromatic rings of diaryl diselenides affect their reactivity and biological activity. unipd.it

In a study directly relevant to this compound, a combination of experimental analysis and theoretical calculations was used to investigate the stability of dibutyl-dichalcogenide-capped gold nanoparticles. rsc.org The computational models of Au₂₀ nanoparticles capped with dithis compound helped to explain the observed high stability of these systems towards oxidation compared to their sulfur and tellurium analogs. rsc.org Such predictive modeling is crucial for the rational design of new selenium-containing materials with tailored properties.

| Computational Method | System Studied | Property Investigated | Key Insight | Reference(s) |

| DFT & Simulations | Diphenyl diselenide in materials | Self-healing mechanism | Lower reaction barriers, not just weaker bonds, enhance healing properties. | acs.org |

| DFT Calculations | Diphenyl diselenides + thiols | Thiol modifier effect / Reactivity | Elucidated the role of electronic effects from substituents on reaction energies and barriers. | unipd.itrsc.org |

| DFT Modeling | Dithis compound on Au₂₀ nanoparticles | Oxidation stability | Theoretical calculations supported experimental findings of enhanced stability of Se-capped nanoparticles. | rsc.org |

| Combined DFT/NMR | Oxidation of phenylselenides | Reaction mechanisms | Characterized oxidation pathways and the formation of various selenoxide species. | nih.gov |

Integration into Supramolecular Architectures

The ability of selenium to participate in non-covalent interactions, known as chalcogen bonding, is driving its integration into complex supramolecular structures. nih.gov These weak to moderate interactions, such as Se···O and Se···N contacts, are directional and can be used to control the assembly of molecules into well-defined zero-, one-, and two-dimensional architectures. researchgate.netnih.govrsc.org

The diselenide bond itself is a valuable functional group for building supramolecular systems. Its length and flexibility compared to a disulfide bond make it an attractive tether in macrocycles and polymers. nankai.edu.cn Researchers have successfully created novel nanostructures, such as supramolecular aggregates from organo-selenium bridged bis(β-cyclodextrin)s, demonstrating the utility of the diselenide linkage in forming wire-shaped assemblies. nankai.edu.cn Another emerging area is the use of the dynamic covalent chemistry of diselenide bonds to synthesize complex macrocycles like homodiselenacalix thieme-connect.comarenes, which can form crystalline structures with well-defined solvent channels. conicet.gov.ar Furthermore, amphiphilic molecules containing a diselenide group have been shown to self-assemble into supramolecular polymers, creating materials with stimuli-responsive properties. rsc.org The integration of this compound units into such systems could offer a way to tune their solubility and assembly behavior in different media.

| Supramolecular System | Key Feature | Structural Motif | Emerging Application | Reference(s) |

| Organoselenium Crystals | Chalcogen Bonding | Se···O and Se···N interactions | Guiding the formation of 1D and 2D crystal architectures. | researchgate.netnih.govrsc.org |

| Bridged Cyclodextrins | Diselenide Linker | Selenium-bridged dimers | Fabrication of wire-shaped nanostructure aggregates. | nankai.edu.cn |

| Calixarenes | Dynamic Covalent Chemistry | Homodiselenacalix thieme-connect.comarene macrocycles | Creation of porous materials with dynamic channels. | conicet.gov.ar |

| Polymers | Self-Assembly | Amphiphilic diselenide-containing monomers | Development of stimuli-responsive supramolecular polymers. | rsc.org |

Q & A

Q. What are the recommended methods for synthesizing butyl diselenide and verifying its purity?

this compound can be synthesized via reactions involving diselenide precursors and alkylating agents. For example, dithis compound reacts with bromiranium ions under controlled conditions to yield butyl seleniranium intermediates, which can be isolated in high yields (e.g., 97% for butyl seleniranium ion 2b) . To ensure purity, stoichiometric ratios (e.g., 2:1 molar ratio of lead to diphenyl diselenide) and inert atmospheres (e.g., nitrogen glovebox) are critical during synthesis . Characterization via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirms structural integrity and purity, with crystallinity often indicating minimal byproducts .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

Raman spectroscopy and fluorescence spectroscopy are effective for probing bond vibrations and electronic transitions in diselenides. For instance, Raman shifts in diselenide bonds (e.g., C-Se and Se-Se) provide insights into bond stability and molecular conformation . X-ray crystallography is indispensable for resolving atomic arrangements, as demonstrated in selenated deferiprone diselenide crystals, where zwitterionic structures were confirmed . Additionally, UV-Vis spectroscopy and mass spectrometry (e.g., UVPD fragment analysis) can validate diselenide bond formation and sample homogeneity .

Advanced Research Questions

Q. What strategies exist for leveraging the dynamic covalent chemistry of this compound in surface modification?

this compound’s dynamic Se-Se bonds enable reversible surface functionalization under mild conditions. For example, diselenide metathesis reactions driven by visible light allow covalent immobilization of functional molecules on substrates like PDMS or ITO glass . This approach facilitates applications such as liquid motion control in microfluidics and bioconjugation for biosensors. Key parameters include light intensity, solvent compatibility, and substrate surface energy, which influence reaction kinetics and grafting efficiency .

Q. How does the redox behavior of this compound compare to disulfides in biochemical applications?

Diselenide bonds exhibit a lower reduction potential (−407 mV for selenoglutathione vs. −256 mV for glutathione disulfide), making them more stable yet still reactive under physiological conditions . This stability allows diselenides to resist cytoplasmic reductants, enabling applications like oxidative protein folding and enzyme mimicry. However, their reactivity with thioredoxin reductase (TrxR) and glutathione reductase suggests compatibility with cellular redox machinery, as shown in diselenide-based fluorescent probes for TrxR detection .

Q. What are the challenges in integrating this compound into responsive polymer systems for controlled drug release?

While selenium-containing polymers show promise for stimuli-responsive drug delivery, challenges include balancing bond lability (C-Se: 244 kJ/mol; Se-Se: 172 kJ/mol) with physiological stability . For this compound, optimizing copolymer architectures (e.g., block vs. dendritic) and redox-sensitive triggers (e.g., ROS or γ-irradiation) is critical. For example, diselenide-containing block copolymers undergo dual redox/radiation-responsive disassembly, enabling combination therapies . Biocompatibility and controlled degradation kinetics remain key hurdles for in vivo applications.

Methodological Considerations

- Synthesis Optimization : Use inert atmospheres and stoichiometric excess to minimize side reactions .

- Characterization : Combine Raman, X-ray crystallography, and mass spectrometry for structural validation .

- Application Design : Tailor diselenide reactivity to target stimuli (e.g., light, enzymes) and substrate compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.